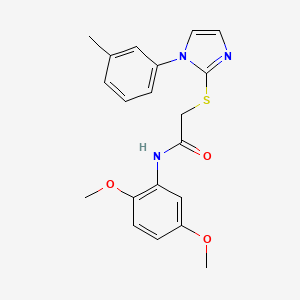

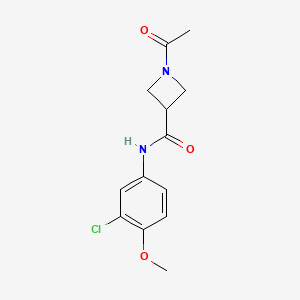

N-(2,5-dimethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

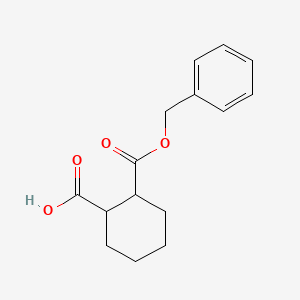

N-(2,5-dimethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide, also known as TMA-2, is a synthetic psychedelic compound that belongs to the phenethylamine and amphetamine classes. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist who was interested in exploring the effects of psychoactive substances on the human mind and body. TMA-2 is a potent hallucinogen that has been used in scientific research to study the mechanisms of action and physiological effects of psychedelic drugs.

Applications De Recherche Scientifique

Synthesis and Anticancer Activity

Compounds structurally related to "N-(2,5-dimethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide" have been synthesized and evaluated for their anticancer activities. For instance, derivatives involving imidazol-2-ylthio acetamide moieties have been shown to possess reasonable anticancer activity against various cancer cell lines, including melanoma, with the synthesis involving reactions that confirm the structures through IR, 1H NMR, and mass spectra analyses (Duran & Demirayak, 2012).

Antimicrobial and Enzyme Inhibition

Another set of derivatives related to the compound demonstrated various biological activities such as antioxidant, antibacterial, and significant urease inhibition, showcasing the versatility of these structures in biologically active compound design. The specific derivative, N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide, was highlighted for its potent urease inhibition, supported by molecular docking studies to understand the mechanism of action (Gull et al., 2016).

Antitumor and Molecular Modeling

Further research into imidazothiadiazole analogs synthesized from related precursors demonstrated cytotoxic activities toward cancer cell lines, particularly breast cancer. These studies involved detailed DFT calculations and molecular docking to understand the interaction with biological targets, providing insights into the design of anticancer agents (Abu-Melha, 2021).

Acidity Constants and Drug Precursor Potential

The determination of pKa values for related compounds underscores the importance of understanding the physicochemical properties that influence drug behavior in biological systems. These studies contribute to the foundational knowledge required for drug design and development, especially in optimizing compound stability and activity (Duran & Canbaz, 2013).

Propriétés

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-14-5-4-6-15(11-14)23-10-9-21-20(23)27-13-19(24)22-17-12-16(25-2)7-8-18(17)26-3/h4-12H,13H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYMEYXDRNSGME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2827943.png)

![5-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2827946.png)

![2-(2,4-dichlorophenoxy)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2827947.png)

![2,5-dichloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2827950.png)

![5-(2-chloro-6-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2827954.png)

![(Z)-N-[3-[(4-Bromophenyl)sulfamoyl]-4-chlorophenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2827955.png)